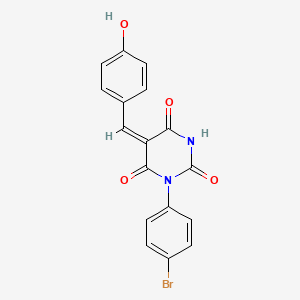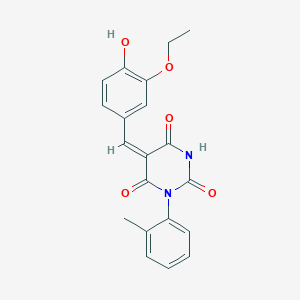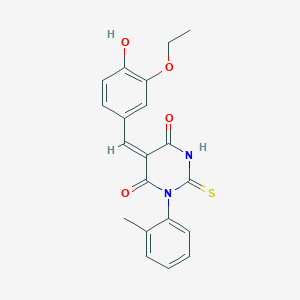
1-(4-bromophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BRB-HO, is a chemical compound that has recently gained attention in the field of scientific research. This compound has been found to possess various biochemical and physiological effects that make it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of various cellular processes, including inflammation and cell survival. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and reduce inflammation in various diseases.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation in various diseases, including arthritis and colitis. It also possesses antioxidant properties, which can protect cells from oxidative stress. In addition, this compound has been found to possess neuroprotective effects, which make it a promising candidate for further research in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(4-bromophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its high yield and purity, which makes it suitable for scientific research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, further research is needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are various future directions for research on 1-(4-bromophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the most promising directions is its potential as an anticancer agent. Further research is needed to determine the optimal dosage and administration route for this compound as a cancer treatment. In addition, further research is needed to determine its potential as a treatment for neurodegenerative diseases and other inflammatory diseases. Finally, the development of more efficient synthesis methods for this compound could make it more accessible for scientific research purposes.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-bromobenzaldehyde and 4-hydroxybenzaldehyde with barbituric acid in the presence of a catalyst. The resulting compound is then purified through recrystallization. The yield of this synthesis method is relatively high, and the purity of the compound is also satisfactory for scientific research purposes.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to possess various scientific research applications. One of the most promising applications is its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This makes it a promising candidate for further research and development as a cancer treatment.
Propiedades
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O4/c18-11-3-5-12(6-4-11)20-16(23)14(15(22)19-17(20)24)9-10-1-7-13(21)8-2-10/h1-9,21H,(H,19,22,24)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKKOWAMSCMEQF-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 3-fluorobenzoate](/img/structure/B5916741.png)
![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5916758.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-furamide](/img/structure/B5916765.png)
![N-(3-{N-[(4-bromophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B5916771.png)
![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B5916775.png)
![4-bromo-N'-[phenyl(3-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B5916779.png)
![3-{[2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916794.png)
![ethyl 4-({3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5916795.png)
![3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide](/img/structure/B5916803.png)
![4-nitro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5916804.png)



![N-(4-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5916837.png)